Ingliforib was developed by Pfizer Global Research and Development and is categorized under the class of indole derivatives. Its primary mechanism of action involves the inhibition of glycogen phosphorylase, an enzyme crucial for glycogen metabolism. This inhibition has implications for managing conditions such as heart failure and diabetes, where glycogen metabolism plays a significant role in energy homeostasis .
The synthesis of ingliforib involves several steps that utilize standard organic chemistry techniques. The key steps include:
The synthesis parameters typically involve controlling temperature, reaction time, and pH to ensure high yields and purity of the final product .
Ingliforib has a complex molecular structure characterized by the following features:
The three-dimensional conformation is crucial for its interaction with glycogen phosphorylase, facilitating specific binding through various non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Ingliforib primarily undergoes reactions typical for small-molecule inhibitors:
The binding affinity has been quantified using techniques such as surface plasmon resonance and isothermal titration calorimetry, yielding insights into its kinetic properties .
Ingliforib exerts its pharmacological effects primarily through:
The efficacy of ingliforib in vivo has been demonstrated through various preclinical studies that highlight its ability to lower blood glucose levels and improve cardiac function in models of heart failure .
Ingliforib exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems aimed at maximizing bioavailability while minimizing side effects .
Ingliforib has several promising applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3